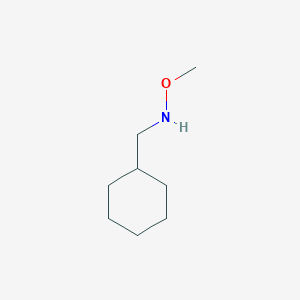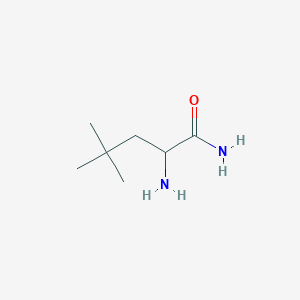
2-Amino-4,4-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4-dimethylpentanamide is an organic compound with the molecular formula C7H16N2O It is characterized by the presence of an amino group (-NH2) and an amide group (-CONH2) attached to a pentane backbone with two methyl groups at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethylpentanamide typically involves the reaction of 2-amino-4,4-dimethylpentanoic acid with ammonia (NH3). The reaction proceeds under basic conditions, where the carboxylic acid group is converted to an amide group. The reaction can be represented as follows:
2-Amino-4,4-dimethylpentanoic acid+NH3→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethylpentanamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to yield the corresponding carboxylic acid and ammonia.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for amides.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of strong acids (e.g., HCl) or bases (e.g., NaOH) and elevated temperatures.
Substitution: Common reagents include alkyl halides and other electrophiles that can react with the amino group.
Major Products
Hydrolysis: Produces 2-amino-4,4-dimethylpentanoic acid and ammonia.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4,4-dimethylpentanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4-dimethylpentanoic acid: The precursor in the synthesis of 2-Amino-4,4-dimethylpentanamide.
2-Amino-2,4-dimethylpentanamide: A structural isomer with different properties and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-amino-4,4-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDSFJFBNKXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
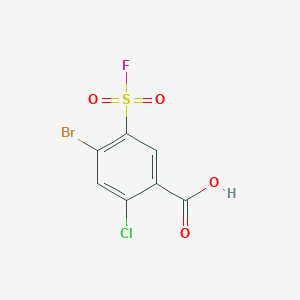
amine](/img/structure/B13250976.png)

![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)
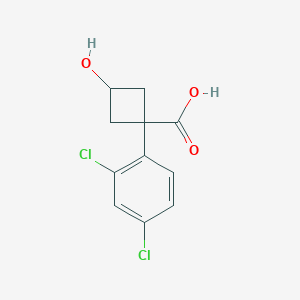
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
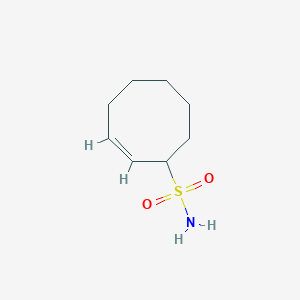
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
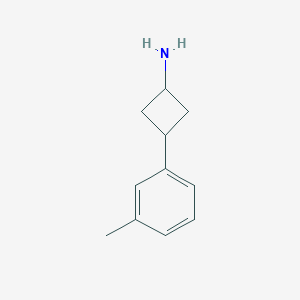

amine](/img/structure/B13251033.png)

